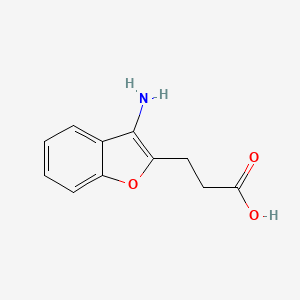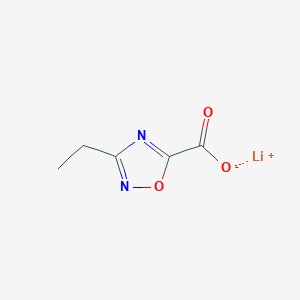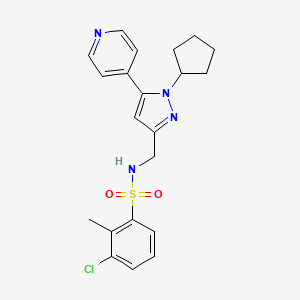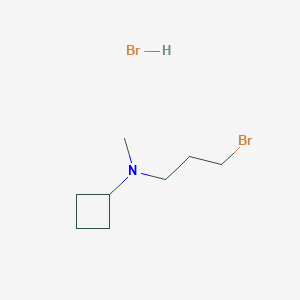
N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide: is an organic compound that belongs to the class of amines. It is characterized by the presence of a bromopropyl group attached to a cyclobutanamine structure, with an additional methyl group. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide typically involves the reaction of cyclobutanamine with 3-bromopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, aqueous medium, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Major Products Formed:
Substitution: Various substituted amines, thiols, or ethers.
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Scientific Research Applications
Chemistry: N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is used to study the effects of brominated amines on cellular processes. It can be used to modify proteins or nucleic acids through alkylation reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromopropyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in DNA, leading to modifications that affect their function. The compound can also act as an alkylating agent, introducing alkyl groups into target molecules and altering their activity.
Comparison with Similar Compounds
N-(3-Bromopropyl)cyclobutanamine: Lacks the methyl group, leading to different reactivity and applications.
N-Methylcyclobutanamine: Lacks the bromopropyl group, resulting in different chemical properties and uses.
N-(3-Chloropropyl)-N-methylcyclobutanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide is unique due to the presence of both the bromopropyl and methyl groups, which confer specific reactivity and versatility in chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and scientific research.
Properties
IUPAC Name |
N-(3-bromopropyl)-N-methylcyclobutanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-10(7-3-6-9)8-4-2-5-8;/h8H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJLOWJFHCPMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCBr)C1CCC1.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)
![3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2414136.png)
![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)
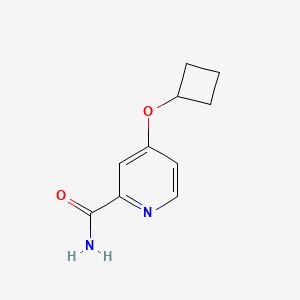
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)
![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)
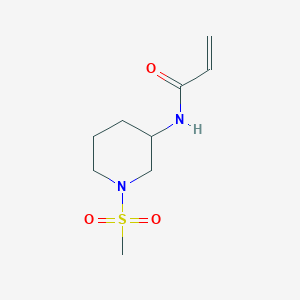
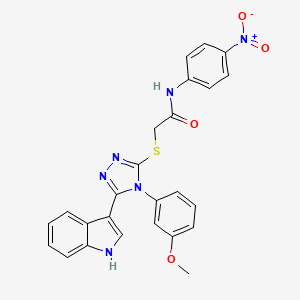
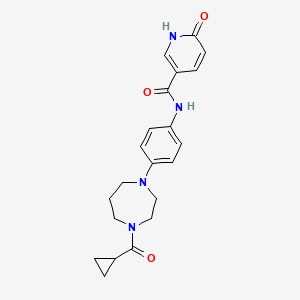
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide](/img/structure/B2414153.png)
![4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline](/img/structure/B2414155.png)
